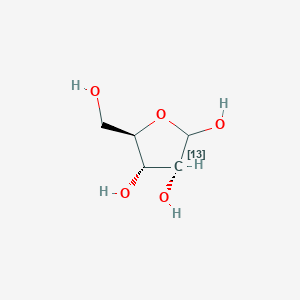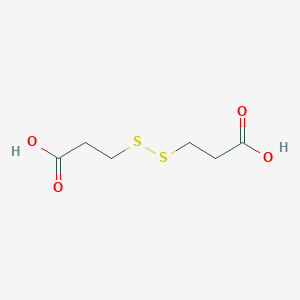
2-クロロアセトアミド-d4
説明
2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula of 2-Chloroacetamide-d4 is C2D4ClNO, and it has a molecular weight of 97.54 g/mol.
科学的研究の応用
2-Chloroacetamide-d4 has several applications in scientific research:
Isotope Labeling: It is used as a labeled compound in various studies to trace the pathway of chemical reactions and biological processes.
Pharmaceutical Research: The compound is used in the development of deuterated drugs, which often have improved metabolic stability and pharmacokinetic properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of other deuterated compounds, which are valuable in research and industrial applications.
作用機序
Target of Action
The primary target of 2-Chloroacetamide-d4, also known as 2-chloro-N,N,2,2-tetradeuterioacetamide, is the enzyme responsible for the elongation of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including membrane integrity, signaling, and energy storage .
Mode of Action
2-Chloroacetamide-d4 inhibits the VLCFA elongase, thereby disrupting the biosynthesis of VLCFAs . This inhibition is believed to occur through the compound’s ability to bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups .
Biochemical Pathways
The inhibition of VLCFA elongase by 2-Chloroacetamide-d4 affects the biosynthesis of VLCFAs, leading to a disruption in the normal functioning of the plant cells . This disruption can affect various downstream processes, including lipid biosynthesis and other metabolic processes requiring coenzyme A .
Pharmacokinetics
Deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The inhibition of VLCFA elongase by 2-Chloroacetamide-d4 leads to a disruption in the biosynthesis of VLCFAs, which can result in the inhibition of early plant development . This makes 2-Chloroacetamide-d4 effective as a herbicide in both uplands and paddy fields .
Action Environment
The action, efficacy, and stability of 2-Chloroacetamide-d4 can be influenced by various environmental factors. It’s important to note that 2-Chloroacetamide-d4 is used in various environments, including agriculture, glues, paints, and coatings .
生化学分析
Biochemical Properties
2-Chloroacetamide-d4 plays a significant role in biochemical reactions. It is known to inhibit very-long-chain fatty acid elongase , an enzyme crucial for the biosynthesis of very-long-chain fatty acids. The interaction between 2-Chloroacetamide-d4 and this enzyme could potentially alter the lipid composition of cells, affecting various cellular processes.
Cellular Effects
The effects of 2-Chloroacetamide-d4 on cells are complex and multifaceted. As an inhibitor of very-long-chain fatty acid elongase , it can influence cell function by altering lipid metabolism This could potentially impact cell signaling pathways, gene expression, and overall cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2-Chloroacetamide-d4 involves its interaction with enzymes involved in lipid metabolism. By inhibiting very-long-chain fatty acid elongase , it prevents the elongation of fatty acids, thereby altering the lipid composition of cells This can lead to changes in cell signaling, gene expression, and other cellular processes
Metabolic Pathways
It is known to interact with very-long-chain fatty acid elongase , suggesting that it may be involved in lipid metabolism pathways
準備方法
The synthesis of 2-Chloroacetamide-d4 typically involves the reaction of deuterated acetamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .
化学反応の分析
2-Chloroacetamide-d4 can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form deuterated acetic acid and deuterated amine in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form deuterated ethanolamine derivatives using reducing agents like lithium aluminum hydride.
類似化合物との比較
2-Chloroacetamide-d4 can be compared with other deuterated and non-deuterated acetamide derivatives:
2-chloroacetamide: The non-deuterated counterpart, which lacks the stability and unique properties conferred by the deuterium atoms.
2-chloro-N,N-dimethylacetamide: A similar compound with different substituents on the nitrogen atom, leading to different chemical and physical properties.
Deuterated Acetamide: Another deuterated derivative, which lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloroacetamide-d4 stands out due to its unique combination of deuterium atoms and a chlorine substituent, making it valuable in specific research and industrial contexts.
特性
IUPAC Name |
2-chloro-N,N,2,2-tetradeuterioacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVSQZSERGHQP-BGOGGDMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)N([2H])[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481541 | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122775-20-6 | |
| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microcide-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



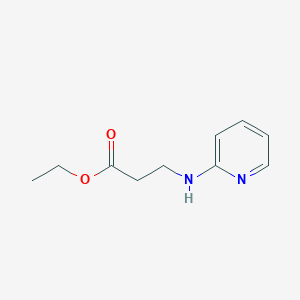



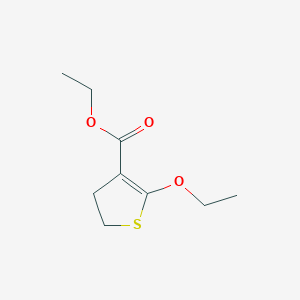
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
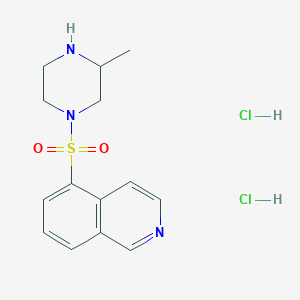
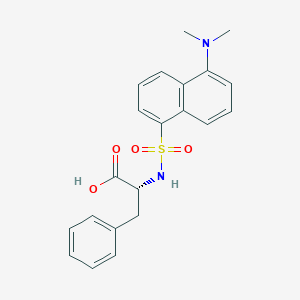
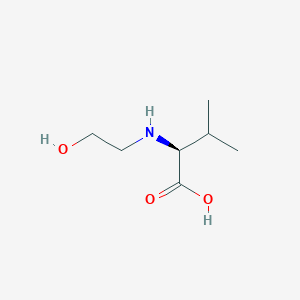
![N-[4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide](/img/structure/B119396.png)
